![molecular formula C17H17N3 B13923464 n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)
n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine typically involves the reaction of 2-methylphenylhydrazine with an appropriate indole derivative under specific conditions. One common method involves the use of a cyclization reaction, where the starting materials are subjected to a series of chemical transformations to form the desired indole structure . The reaction conditions often include the use of a catalyst, such as azobisisobutyronitrile (AIBN), and solvents like 1-propanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- n-[2-(2-Methylphenyl)-1h-indol-2-yl]acetamidine
- n-[2-(2-Methylphenyl)-1h-indol-3-yl]acetamidine
- n-[2-(2-Methylphenyl)-1h-indol-4-yl]acetamidine
Comparison: While these compounds share a similar indole structure, their unique substitution patterns and functional groups can lead to different chemical and biological properties. n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine is unique due to its specific substitution at the 5-position of the indole ring, which can influence its reactivity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C17H17N3 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
N'-[2-(2-methylphenyl)-1H-indol-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H17N3/c1-11-5-3-4-6-15(11)17-10-13-9-14(19-12(2)18)7-8-16(13)20-17/h3-10,20H,1-2H3,(H2,18,19) |
Clave InChI |
RBYCDGPMORNBGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC3=C(N2)C=CC(=C3)N=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


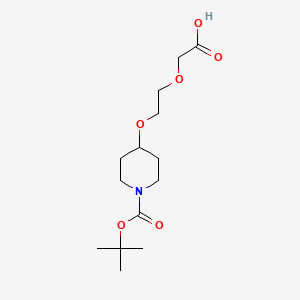
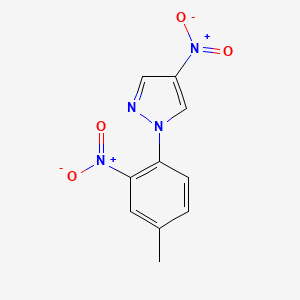
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
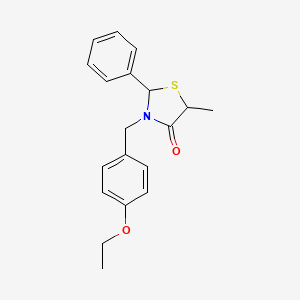
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
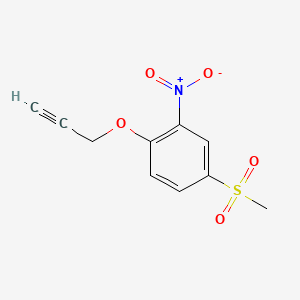
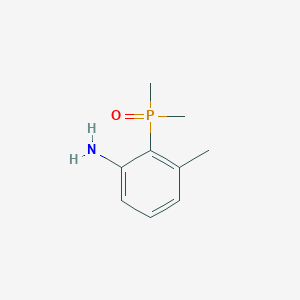

![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)
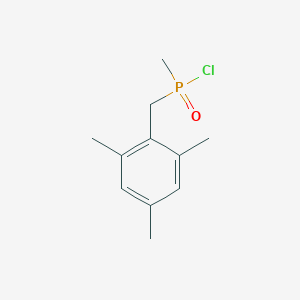

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
